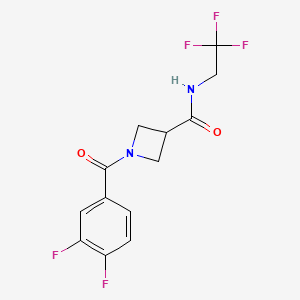

![molecular formula C6H10ClNOS B2835050 3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride CAS No. 2243520-73-0](/img/structure/B2835050.png)

3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

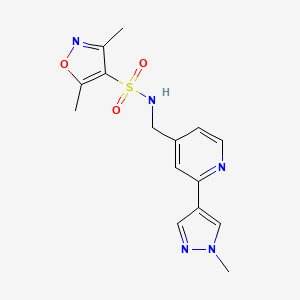

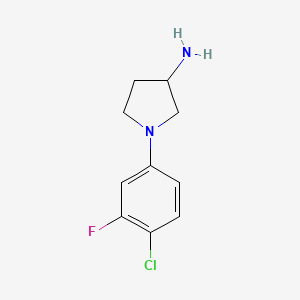

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride is a chemical compound with the CAS Number: 2243520-73-0 . It has a molecular weight of 179.67 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius . Its IUPAC name is 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride .

Synthesis Analysis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . Another synthesis method involved the addition of Et3N to a solution of compound 7 in chloroform .Molecular Structure Analysis

The InChI code for 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride is 1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The physical form of 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride is a powder . It has a molecular weight of 179.67 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Novel Amino Acids

Radchenko et al. (2010) discussed the synthesis of sterically constrained amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, which are useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Antibacterial Agents

Kimura et al. (1994) synthesized a series of novel chiral quinolones using 7-amino-5-azaspiro[2.4]heptan-4-yl derivatives. These compounds showed potent activity against Gram-positive and Gram-negative bacteria (Kimura, Atarashi, Kawakami, Sato, & Hayakawa, 1994).

Development of Antimicrobial Agents

Al-Ahmadi & El-zohry (1995) worked on the synthesis of spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives, starting from 1-oxa-4-thiaspiro[4.4]nonan-2-one. These compounds were evaluated for their antimicrobial activities (Al-Ahmadi & El-zohry, 1995).

Use in Drug Discovery

Wipf et al. (2004) developed heterocyclic 5-azaspiro[2.4]heptanes, which are relevant for chemistry-driven drug discovery. These compounds are functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Radioprotective Agents

Shapiro et al. (1968) reported the synthesis of 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, demonstrating its potential as a radioprotective agent in mice (Shapiro, Tansy, & Elkin, 1968).

Development of Anticancer and Antidiabetic Agents

Flefel et al. (2019) synthesized aminospirothiazolo pyridine–carbonitrile derivatives, which showed significant anticancer activities against human breast and liver carcinoma cell lines. These compounds also exhibited potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting their usefulness in antidiabetic therapies (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Synthesis of Aminoglycoside Antibiotics

Busscher, Rutjes, and van Delft (2005) discussed the importance of 2-deoxystreptamine, a central scaffold in the synthesis of aminoglycoside antibiotics. Aminoglycosides form a crucial class of antibiotics effective against Gram-negative bacteria and are integral in modern antibacterial therapies (Busscher, Rutjes, & van Delft, 2005).

Synthesis of Antimicrobial Surfactants

Amine et al. (2012) synthesized surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety. These compounds exhibited dyeing and antimicrobial activities, demonstrating their potential in various industries due to their high solubility and biodegradability (Amine, Mahmoud, Badr, & Gouda, 2012).

Safety and Hazards

The safety information for 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Propiedades

IUPAC Name |

3-amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQVTTRGFCLNLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C(=O)S2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

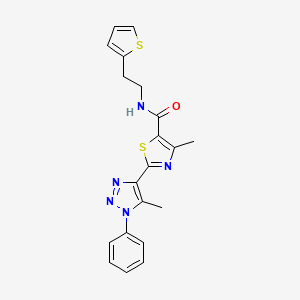

![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)

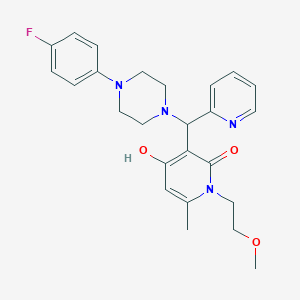

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)

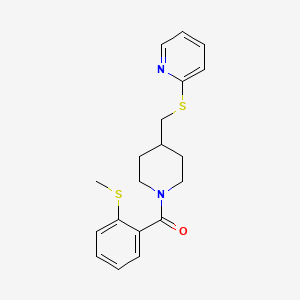

![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)

![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)